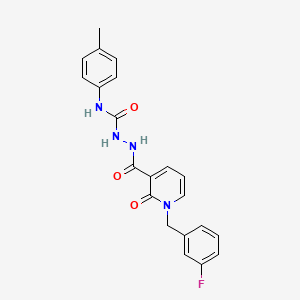![molecular formula C11H16O2 B2686077 Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol CAS No. 62356-51-8](/img/structure/B2686077.png)
Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol
説明
Tetracyclo[6300~2,6~0~5,9~]undecane-3,11-diol is a polycyclic compound characterized by a complex cage-like structure This compound is notable for its rigidity and unique spatial arrangement, which makes it an interesting subject of study in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol typically involves multi-step organic reactions starting from simpler precursors. One common method involves the Diels-Alder reaction followed by a series of cyclization and functionalization steps. For instance, a precursor such as a trishomocubane derivative can undergo rearrangement reactions to form the tetracyclic structure .
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity could be employed.
化学反応の分析
Types of Reactions
Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce various alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol is used as a model compound to study the behavior of polycyclic systems. Its unique structure makes it a subject of interest for theoretical and computational chemistry studies.
Biology and Medicine
The compound’s potential biological activity is explored in medicinal chemistry. Its rigid structure and functional groups may interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers with specific mechanical properties or as a precursor for other complex organic molecules.
作用機序
The mechanism by which Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds, while the rigid cage structure can fit into specific binding sites of enzymes or receptors, influencing their activity. The exact pathways involved would depend on the specific application, whether in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-2,7-dione: Similar in structure but with ketone groups instead of hydroxyl groups.
Tetracyclo[6.3.0.0~2,6~.0~5,9~]undec-4-ene: A derivative with a double bond, showing different reactivity and stability.
Uniqueness
Tetracyclo[6300~2,6~0~5,9~]undecane-3,11-diol is unique due to its specific functional groups and the positions of these groups within the rigid tetracyclic framework
特性
IUPAC Name |
tetracyclo[6.3.0.02,6.05,9]undecane-3,11-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-2-4-5-3-9(13)11-7(5)1-6(4)10(8)11/h4-13H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHAJIYHXLQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC(C2C4C1C3CC4O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151939 | |
| Record name | 1,2,4-[1]Propanyl[3]ylidenepentalene-5,8-diol, octahydro-, stereoisomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62356-51-8 | |
| Record name | 1,2,4-[1]Propanyl[3]ylidenepentalene-5,8-diol, octahydro-, stereoisomer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62356-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-[1]Propanyl[3]ylidenepentalene-5,8-diol, octahydro-, stereoisomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685995.png)


![N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2686001.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B2686002.png)
![1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B2686003.png)



![4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide](/img/structure/B2686008.png)



